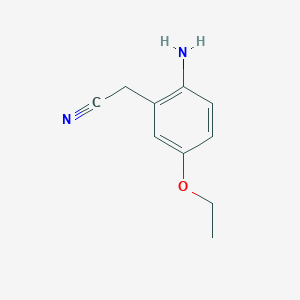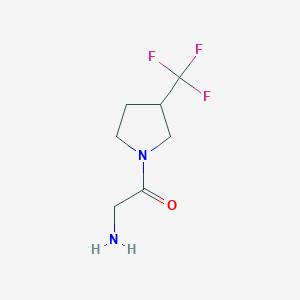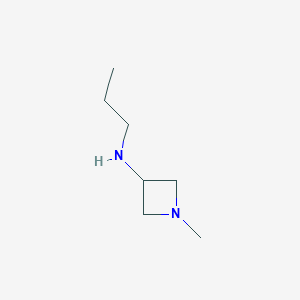
3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the methyl group on the thiophene ring and the amine group on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or modulate receptor activity, leading to therapeutic effects . The molecular targets and pathways involved are often identified through in vitro and in vivo studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, known for its use in organic semiconductors and pharmaceuticals.
Uniqueness
3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-(4-methylthiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3S/c1-5-2-7(12-4-5)6-3-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
BYZQSCGRKNMTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


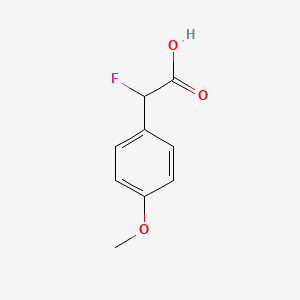
![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)

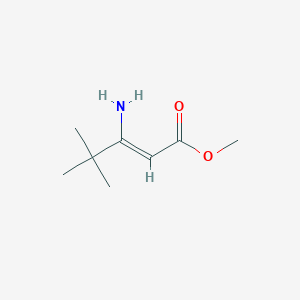
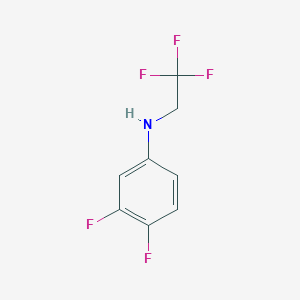
![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)

![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
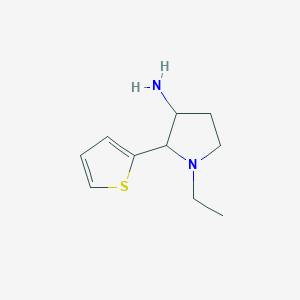
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
